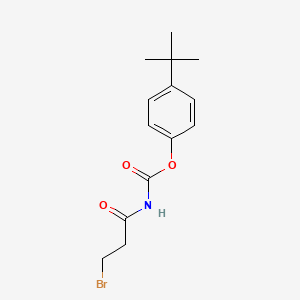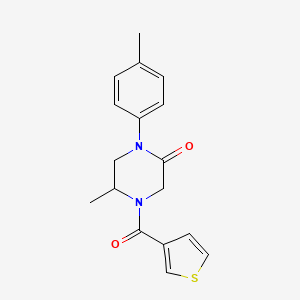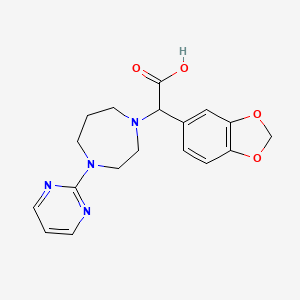
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C14H20BrNO3. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a carbamate group and a bromopropanoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 4-tert-butylphenol with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other strong acids or bases are used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates are formed.
Hydrolysis Products: The primary products are 4-tert-butylphenol and 3-bromopropanoic acid.
Oxidation Products: Oxidized derivatives of the phenyl ring, such as quinones.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: Research on its potential as a pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- N-Boc-4-bromoaniline
- 4-tert-Butylphenol
Uniqueness
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate is unique due to the presence of both a bromopropanoyl group and a carbamate moiety, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)10-4-6-11(7-5-10)19-13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROGNLJARFBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B5583709.png)
![N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5583711.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-2-thienyl)ethanone](/img/structure/B5583718.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5583728.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5583734.png)

![6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5583751.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B5583774.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)

